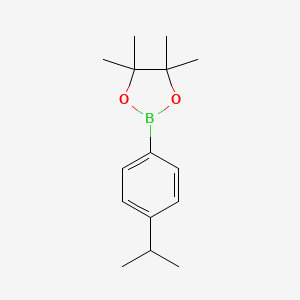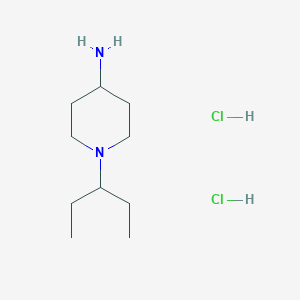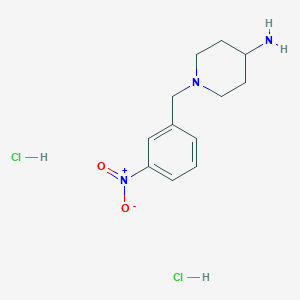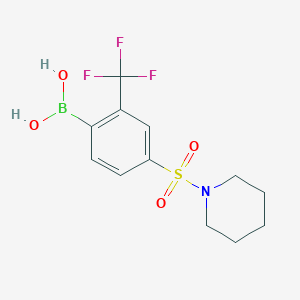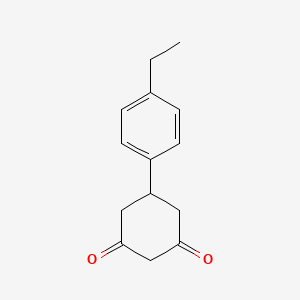
5-(4-Ethylphenyl)cyclohexane-1,3-dione
Overview
Description
5-(4-Ethylphenyl)cyclohexane-1,3-dione is a chemical compound with the molecular formula C14H16O2 . It contains a total of 32 atoms, including 16 Hydrogen atoms, 14 Carbon atoms, and 2 Oxygen atoms . The molecule has 33 bonds, including 17 non-Hydrogen bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, and 2 ketones .
Molecular Structure Analysis
The molecular structure of 5-(4-Ethylphenyl)cyclohexane-1,3-dione is characterized by a total of 33 bonds, including 17 non-Hydrogen bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, and 2 ketones .Chemical Reactions Analysis
While specific chemical reactions involving 5-(4-Ethylphenyl)cyclohexane-1,3-dione are not available, cyclohexane-1,3-dione derivatives have been studied in various contexts .Scientific Research Applications
Anticancer Activity
One of the significant applications of 5-(4-Ethylphenyl)cyclohexane-1,3-dione is in the field of cancer research. It has been studied for its potential anticancer activity, particularly against non-small cell lung cancer (NSCLC) . QSAR model predictions, molecular docking, and ADMET in silico property assessment suggested that this compound could be recommended as an anti-lung cancer (NSCLC) drug after further in vivo and in vitro investigations .
Breast Cancer Research
In addition to lung cancer, this compound has also been studied for its potential activity against breast cancer . In vitro studies have shown promising results, suggesting that this compound could be a potential candidate for further research in breast cancer treatment .
Antimicrobial Activity
5-(4-Ethylphenyl)cyclohexane-1,3-dione has also been studied for its antimicrobial properties . The compound showed antimicrobial activity in in vitro studies, suggesting its potential use in the development of new antimicrobial agents .
Molecular Docking
This compound has been used in molecular docking studies to predict the activity of molecules before their synthesis . This technique reduces the number of clinical trials and reduces the margin of error between experimental and theoretical results .
Drug Design
5-(4-Ethylphenyl)cyclohexane-1,3-dione has been used in the design of new molecular structures . Using the QSAR model predictions, new molecular structures are designed, and their possible interaction mode with the c-Met receptor is analyzed by molecular docking .
Synthesis Methods
The compound has been synthesized based on the Michael addition reaction . The reaction progress was monitored by Thin Layer Chromatography (TLC) using hexane: ethyl acetate in the ratio (90:10) .
properties
IUPAC Name |
5-(4-ethylphenyl)cyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c1-2-10-3-5-11(6-4-10)12-7-13(15)9-14(16)8-12/h3-6,12H,2,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYXYUUAKSBXRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CC(=O)CC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101283086 | |
| Record name | 5-(4-Ethylphenyl)-1,3-cyclohexanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101283086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1255147-00-2 | |
| Record name | 5-(4-Ethylphenyl)-1,3-cyclohexanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255147-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Ethylphenyl)-1,3-cyclohexanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101283086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-[1-(tert-butoxycarbonyl)pyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B1393655.png)
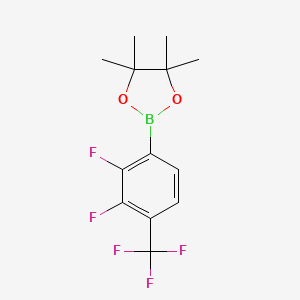
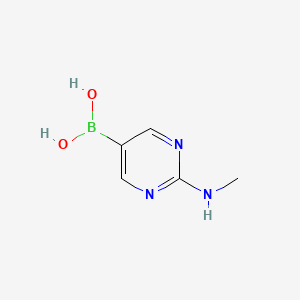
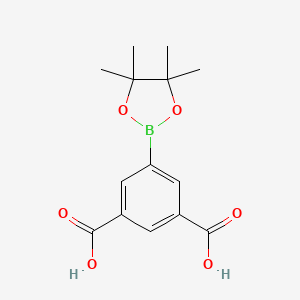
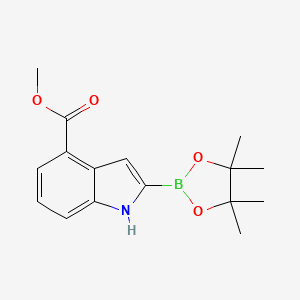
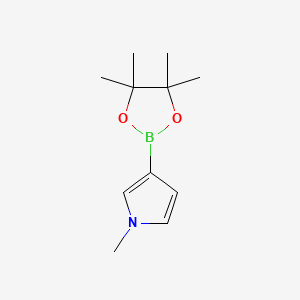

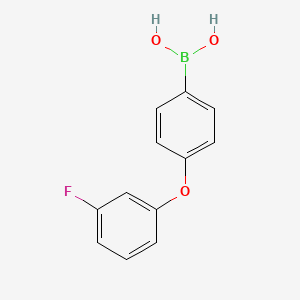
![2'-Iodo-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1393667.png)
